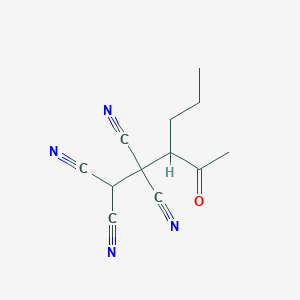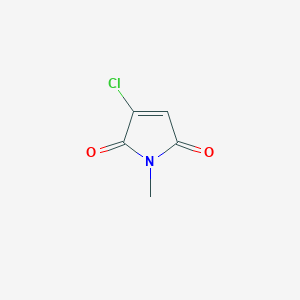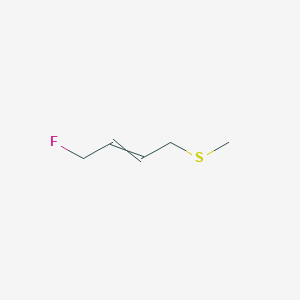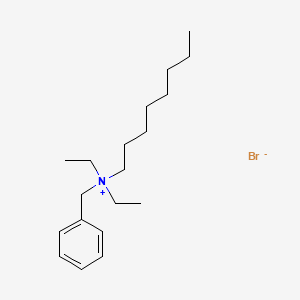
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)-: is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- typically involves multiple steps, starting from simpler benzopyran derivatives One common method includes the nitration of 2H-1-Benzopyran-2-one to introduce nitro groups at the 3 and 6 positions
Nitration: The nitration process involves treating 2H-1-Benzopyran-2-one with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the desired positions.
Amination: The phenylamino group is introduced via a nucleophilic substitution reaction, where the nitro groups are replaced by phenylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require acidic or basic catalysts depending on the nature of the substituent being introduced.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran-2-one, 3,6-dinitro-: Lacks the phenylamino group but shares similar nitro substituents.
2H-1-Benzopyran-2-one, 4-aminophenyl-: Contains an amino group instead of nitro groups.
2H-1-Benzopyran-2-one, 3-nitro-4-(phenylamino)-: Has only one nitro group.
Uniqueness
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- is unique due to the presence of both nitro and phenylamino groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
93360-62-4 |
|---|---|
Molekularformel |
C15H9N3O6 |
Molekulargewicht |
327.25 g/mol |
IUPAC-Name |
4-anilino-3,6-dinitrochromen-2-one |
InChI |
InChI=1S/C15H9N3O6/c19-15-14(18(22)23)13(16-9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)24-15/h1-8,16H |
InChI-Schlüssel |
LYNGEKPWILUIMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)


![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)


![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)

![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)

![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)

